molecular formula C10H13NO2 B13310357 Methyl 2-(2-methylpyridin-4-yl)propanoate

Methyl 2-(2-methylpyridin-4-yl)propanoate

Cat. No.: B13310357
M. Wt: 179.22 g/mol
InChI Key: BPFMMXYVGVRQAX-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpyridin-4-yl)propanoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate typically involves the esterification of 2-(2-methylpyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Produces 2-(2-methylpyridin-4-yl)propanoic acid.

    Reduction: Produces 2-(2-methylpyridin-4-yl)propanol.

    Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.

Scientific Research Applications

Methyl 2-(2-methylpyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylpyridin-2-yl)propanoate
  • Ethyl 2-(2-methylpyridin-4-yl)propanoate
  • 2-Methylpyridine derivatives

Uniqueness

Methyl 2-(2-methylpyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

Methyl 2-(2-methylpyridin-4-yl)propanoate is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of pyridine, characterized by a methyl group at the 2-position of the pyridine ring and a propanoate moiety. Its chemical structure can be represented as follows:

C1H9NO2\text{C}_1\text{H}_9\text{N}\text{O}_2

This compound's unique substitution pattern on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for targeted research.

The biological activity of this compound primarily involves its role as a ligand . It can bind to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary based on the application:

  • Enzyme Interaction : It may interact with enzymes, altering their conformation and activity.
  • Receptor Binding : The compound has potential implications in receptor-mediated signaling pathways, which are crucial for various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of certain bacteria, including strains resistant to conventional antibiotics. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial effects against Escherichia coli strains producing extended-spectrum beta-lactamases (ESBLs) .

Anti-inflammatory Effects

There is also emerging evidence suggesting that this compound may possess anti-inflammatory properties . It has been explored in biochemical assays for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of related compounds, this compound was evaluated alongside other derivatives. The results indicated that at concentrations ranging from 10 to 50 mg/mL, it exhibited significant zones of inhibition against ESBL-producing E. coli, with maximum inhibition observed at higher concentrations (up to 15 mm) compared to control groups .

Concentration (mg/mL)Zone of Inhibition (mm)
108 ± 1
2010 ± 1
3012 ± 1
4013 ± 2
5015 ± 2

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to act as an inhibitor with an IC50 value indicating moderate potency. This suggests its potential role as a therapeutic agent targeting metabolic disorders .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(2-methylpyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3

InChI Key

BPFMMXYVGVRQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)C(=O)OC

Origin of Product

United States

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